molecular formula C7H11N5 B1349990 1-(1,3,5-Triazin-2-yl)piperazine CAS No. 59215-44-0

1-(1,3,5-Triazin-2-yl)piperazine

Cat. No.: B1349990
CAS No.: 59215-44-0
M. Wt: 165.2 g/mol
InChI Key: QKOFSFOOALTCPW-UHFFFAOYSA-N
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Description

1-(1,3,5-Triazin-2-yl)piperazine is a chemical compound with the molecular formula C7H11N5. It is a derivative of 1,3,5-triazine, a six-membered heterocyclic ring containing three nitrogen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Mechanism of Action

Target of Action

The primary target of 1-(1,3,5-Triazin-2-yl)piperazine is the soluble epoxide hydrolase . This enzyme plays a crucial role in the metabolism of endogenous chemical mediators that are involved in blood pressure regulation, inflammation, and cell growth .

Mode of Action

The compound interacts with its target by inhibiting the activity of soluble epoxide hydrolase . The triazine heterocycle in the compound is a critical functional group, essential for high potency and P450 selectivity .

Biochemical Pathways

The inhibition of soluble epoxide hydrolase affects the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and vascular tone . The compound’s action on these pathways can lead to changes in cellular responses and potentially have therapeutic effects.

Pharmacokinetics

It is a solid substance with a molecular weight of 165.2 and a predicted boiling point of 356.9°C at 760 mmHg . These properties may influence its bioavailability and distribution within the body.

Result of Action

The inhibition of soluble epoxide hydrolase by this compound can lead to an increase in the levels of EETs. This can result in various cellular effects, such as anti-inflammatory responses and vasodilation . Additionally, some 1,3,5-triazine derivatives have shown remarkable activity against a wide range of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it has a melting point of 78-79°C . Furthermore, the compound’s interaction with its target and its subsequent effects can be influenced by the local concentration of the target enzyme and the presence of other competing substrates or inhibitors.

Biochemical Analysis

Biochemical Properties

1-(1,3,5-Triazin-2-yl)piperazine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxides to diols . This interaction is crucial as it affects the enzyme’s activity and, consequently, the metabolic pathways it regulates. Additionally, this compound has been shown to interact with cytochrome P450 enzymes, which are central to the metabolism of many endogenous and exogenous compounds .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB321 (breast cancer), MCF-7, HeLa, and HepG2 (human hepatocellular carcinoma) cells . This apoptotic effect is mediated through the inhibition of specific signaling pathways and the activation of pro-apoptotic genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with soluble epoxide hydrolase involves binding to the enzyme’s active site, preventing the conversion of epoxides to diols . This inhibition leads to the accumulation of epoxides, which can have various physiological effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with a melting point of 78-79°C and a predicted boiling point of approximately 356.9°C . Over time, its effects on cells can vary, with prolonged exposure leading to more pronounced changes in cellular metabolism and function. In vitro studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and persistent alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with cytotoxicity in various cell lines, indicating a threshold beyond which the compound’s effects become detrimental .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its inhibition of soluble epoxide hydrolase affects the metabolism of epoxides, leading to changes in metabolic flux and metabolite levels . Additionally, its interaction with cytochrome P450 enzymes influences the metabolism of various compounds, including drugs and endogenous substrates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, its interaction with membrane transporters can facilitate its uptake into cells, while binding to intracellular proteins can influence its distribution within the cytoplasm and organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the endoplasmic reticulum or mitochondria can affect the activity of enzymes and other proteins within these organelles, thereby influencing cellular processes .

Preparation Methods

1-(1,3,5-Triazin-2-yl)piperazine can be synthesized through various synthetic routes. One common method involves the nucleophilic substitution reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with piperazine. This reaction typically occurs in the presence of a base such as sodium carbonate and a solvent like dioxane or water . The reaction conditions often involve heating the mixture to temperatures between 70-80°C . Industrial production methods may utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(1,3,5-Triazin-2-yl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium carbonate, solvents such as dioxane or water, and catalysts like pyridines . The major products formed from these reactions depend on the specific nucleophiles or reactants used.

Comparison with Similar Compounds

1-(1,3,5-Triazin-2-yl)piperazine can be compared to other similar compounds, such as:

These compounds share the 1,3,5-triazine core structure but differ in their specific substituents and biological activities. The unique combination of the triazine ring and piperazine moiety in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-piperazin-1-yl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5/c1-3-12(4-2-8-1)7-10-5-9-6-11-7/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOFSFOOALTCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375285
Record name 2-(Piperazin-1-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59215-44-0
Record name 2-(Piperazin-1-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59215-44-0
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